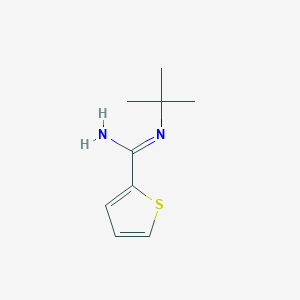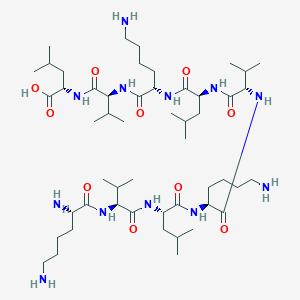
H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH is a synthetic peptide composed of a repeating sequence of lysine, valine, and leucine amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like This compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput production of peptides.
Chemical Reactions Analysis
Types of Reactions
H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like lysine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various chemical reagents depending on the desired modification.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine residues can lead to the formation of aldehydes or carboxylic acids.
Scientific Research Applications
H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell adhesion, signaling, and protein interactions.
Medicine: Potential therapeutic applications, including drug delivery and as a scaffold for tissue engineering.
Industry: Utilized in the development of biomaterials and as a component in various biotechnological processes.
Mechanism of Action
The mechanism by which H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with cell surface receptors, influencing cell signaling pathways such as the MAPK/ERK and PI3K/Akt pathways . These interactions can lead to various cellular responses, including proliferation, differentiation, and migration.
Comparison with Similar Compounds
Similar Compounds
H-Ile-Lys-Val-Ala-Val-OH: Another peptide with a similar sequence but different amino acid composition.
H-Leu-Val-OH: A shorter peptide with a simpler structure.
Uniqueness
H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH: is unique due to its repeating sequence of lysine, valine, and leucine, which may confer specific structural and functional properties. This repetitive structure can influence its interactions with biological molecules and its stability in various environments.
Properties
CAS No. |
678998-85-1 |
|---|---|
Molecular Formula |
C51H98N12O10 |
Molecular Weight |
1039.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C51H98N12O10/c1-28(2)25-37(58-48(69)40(31(7)8)61-43(64)34(55)19-13-16-22-52)46(67)56-35(20-14-17-23-53)44(65)62-41(32(9)10)49(70)59-38(26-29(3)4)47(68)57-36(21-15-18-24-54)45(66)63-42(33(11)12)50(71)60-39(51(72)73)27-30(5)6/h28-42H,13-27,52-55H2,1-12H3,(H,56,67)(H,57,68)(H,58,69)(H,59,70)(H,60,71)(H,61,64)(H,62,65)(H,63,66)(H,72,73)/t34-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |
InChI Key |
BPAZMICCAJUBHC-UTALAWHWSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N'-[4-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12527839.png)
![3,6-Bis[(naphthalen-2-yl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B12527848.png)

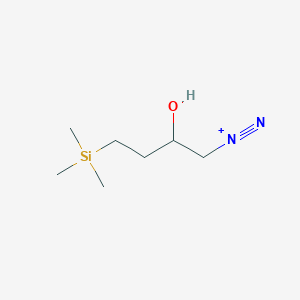
![2-amino-5-methyl-7-phenyl-3H-[1,2,4]triazepino[6,5-c]quinolin-6-one](/img/structure/B12527876.png)
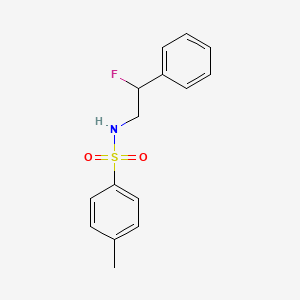
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12527891.png)
![5-Methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one](/img/structure/B12527893.png)
![3-[(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine](/img/structure/B12527898.png)
![3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide](/img/structure/B12527900.png)
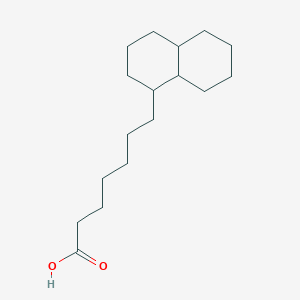
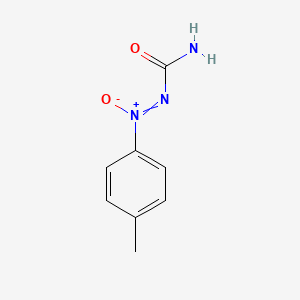
![2'-Hydroxy-1,5'-dipropyl[1,1'-biphenyl]-4(1H)-one](/img/structure/B12527917.png)
